molecular formula C12H9BrClN3O B2573847 N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide CAS No. 1436097-67-4

N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide

Cat. No.: B2573847
CAS No.: 1436097-67-4
M. Wt: 326.58
InChI Key: MYHRRAORUQRKKZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide is a high-quality chemical reagent designed for pharmaceutical and biological research applications. This compound features a carboxamide bridge linking a 5-bromo-6-methylpyridine moiety to a 2-chloropyridine ring, a structural motif commonly investigated in medicinal chemistry for its potential bioactivity. Carboxamide-containing compounds are extensively studied as core scaffolds in the development of new therapeutic agents due to the stability of the amide bond and its prevalence in biologically active molecules . Recent scientific literature highlights the significant research interest in similar bromo- and chloro-substituted heterocyclic carboxamides for their efficacy against drug-resistant bacteria . For instance, structurally related N-(4-bromophenyl)furan-2-carboxamide has demonstrated excellent in vitro antibacterial activity against clinically isolated extensively drug-resistant (XDR) pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae . Furthermore, pyrazine-carboxamide analogues have shown promising results against XDR Salmonella Typhi, with some derivatives exhibiting strong antibacterial activity and alkaline phosphatase inhibition . This compound is intended for research use only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers can utilize this reagent as a key intermediate or precursor in Suzuki-Miyaura cross-coupling reactions to generate a diverse library of analogues for structure-activity relationship (SAR) studies . It is also suitable for antimicrobial screening, enzyme inhibition assays, and other investigative programs aimed at combating antimicrobial resistance (AMR).

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O/c1-7-9(13)2-3-11(16-7)17-12(18)8-4-5-15-10(14)6-8/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHRRAORUQRKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylpyridin-2-amine to obtain 5-bromo-6-methylpyridin-2-amine. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid chloride under amide coupling conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine rings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be synthesized.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield amine derivatives.

Chemistry:

    Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: It can act as a ligand to form coordination complexes with metals.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, altering their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key examples:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide (Target) C₁₂H₉BrClN₃O 326.5 Pyridine rings, 5-Bromo-6-methylpyridin-2-YL, 2-chloropyridine-4-carboxamide, amide bond
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₅H₂₈BrN₅O₄S₂ 630.6 Pyrimidine ring, morpholine, sulfanyl group, methoxyphenyl, trimethylbenzenesulfonamide, sulfonamide
Hypothetical Analog: N-(3-Chloro-4-fluorophenyl)-5-iodopyridine-2-carboxamide C₁₂H₈ClFIN₂O 364.6 Chloro, fluoro, iodo substituents, phenyl-pyridine amide

Key Observations:

Core Heterocycles: The target compound uses pyridine rings, whereas the second compound () incorporates pyrimidine and benzene rings. The hypothetical analog replaces one pyridine with a phenyl group, reducing ring strain but altering electronic distribution.

Functional Groups: The amide bond in the target compound contrasts with the sulfonamide in ’s compound. The morpholine substituent in ’s compound introduces a saturated oxygen-nitrogen heterocycle, which could improve bioavailability via increased solubility or metabolic stability.

In contrast, the sulfanyl group (-S-) in ’s compound may confer redox sensitivity or metal-binding properties . The trimethylbenzenesulfonamide group in ’s compound adds steric bulk, which might hinder binding to compact active sites but enhance selectivity.

Physicochemical and Electronic Properties

Property Target Compound Compound Hypothetical Analog
LogP (Predicted) 2.8 4.1 3.2
Solubility (mg/mL) ~0.15 (Low) ~0.05 (Very Low) ~0.3 (Moderate)
Electron Density High (Cl, Br) Moderate (S, O) High (I, Cl, F)

Implications:

  • The target compound’s lower molecular weight and simpler structure may favor synthetic accessibility compared to ’s compound.

Biological Activity

N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide (CAS No. 1436097-67-4) is a heterocyclic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of both bromine and chlorine substituents, suggests diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination : 6-methylpyridin-2-amine is brominated to obtain 5-bromo-6-methylpyridin-2-amine.
  • Amide Coupling : This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid chloride under amide coupling conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may inhibit or modulate enzyme activity by binding to active or allosteric sites on proteins, thereby altering their conformation and function. This mechanism is crucial in understanding its potential therapeutic applications.

Biological Activity

This compound exhibits several biological activities:

Cytotoxicity

In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. For example, certain pyridine derivatives have been noted to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that this compound may possess anticancer properties.

Case Studies

  • Antiviral Activity Against Herpes Viruses : A study evaluating the antiviral efficacy of halogenated pyridine derivatives revealed significant activity against herpes simplex viruses. The structural similarities with this compound indicate that further exploration could yield promising results in antiviral drug development .
  • Cytotoxicity in Cancer Cell Lines : Research on pyridine derivatives has shown that certain compounds significantly inhibit the growth of cancerous cells, suggesting a potential role for this compound in cancer therapy . The compound's ability to induce apoptosis in malignant cells highlights its therapeutic promise.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntiviral ActivityCytotoxicityMechanism of Action
This compoundPotential (analogous studies)Potential (analogous studies)Enzyme inhibition/modulation
Analog A (similar structure)Broad-spectrum against HSVSignificant against cancer linesApoptosis induction
Analog B (similar structure)Limited data availableModerate against specific cell linesCell cycle arrest

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorSolventCatalystTemp (°C)Yield (%)
5-Bromo-6-methylpyridin-2-amineDMFDMAP10072
2-Chloropyridine-4-carbonyl chlorideTHFPyridine8065

Basic: How is the molecular structure validated using crystallographic techniques?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Refinement : Employ SHELXL for refining atomic coordinates, thermal parameters, and bond geometries. Key parameters include R-factor (<0.05) and goodness-of-fit (~1.0) .
  • Key Features : Confirm the dihedral angle between pyridine rings (~12–15°) and intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the conformation .

Advanced: How can contradictions in spectroscopic or crystallographic data be systematically resolved?

Answer:
Discrepancies may arise due to polymorphism, solvent effects, or data collection artifacts. Mitigation strategies include:

  • Multi-Method Validation : Cross-validate using NMR (e.g., 1^1H/13^13C), IR, and mass spectrometry alongside SCXRD .
  • Twinned Crystals : Use SHELXD to detect and model twinning in crystallographic datasets .
  • Dynamic Effects : Perform variable-temperature crystallography to assess conformational flexibility .

Q. Table 2: Common Data Contradictions and Solutions

IssueSource of ErrorResolution Method
Varied bond lengthsThermal motionAnisotropic refinement in SHELXL
Discrepant melting pointsPolymorphismDSC analysis to identify phases

Advanced: What experimental designs are optimal for studying pH- and temperature-dependent reactivity?

Answer:

  • pH Studies : Conduct reactions in buffered solutions (pH 3–10) to assess hydrolysis or nucleophilic substitution. Monitor via HPLC for degradation products .
  • Temperature Gradients : Use a microwave reactor for rapid screening (50–150°C). Kinetic studies (Arrhenius plots) reveal activation energies for decomposition .
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in amide groups) tracks reaction pathways .

Basic: Which spectroscopic techniques are critical for purity and identity confirmation?

Answer:

  • NMR : 1^1H NMR (δ 8.5–9.0 ppm for pyridine protons) and 13^13C NMR (δ 150–160 ppm for carbonyl carbons) .
  • Mass Spectrometry : ESI-MS (m/z = 340.6 [M+H]+^+) confirms molecular weight .
  • IR : Stretching bands at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N–H) .

Advanced: How can computational modeling predict stability and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict bond dissociation energies and electrostatic potentials .
  • Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) to assess aggregation or degradation pathways.
  • Docking Studies : Map potential binding sites for biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. Table 3: Computational Parameters for Stability Analysis

ParameterValueSignificance
HOMO-LUMO gap4.2 eVIndicates electronic stability
LogP2.8Predicts lipophilicity

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

  • Directing Groups : Use the bromine substituent as a directing group for electrophilic aromatic substitution .
  • Protection/Deprotection : Temporarily protect the amide group with Boc anhydride to avoid side reactions during halogenation .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation .

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